molecular formula C7H15NO5 B040031 (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol CAS No. 114761-39-6

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol

Cat. No.: B040031
CAS No.: 114761-39-6
M. Wt: 193.2 g/mol
InChI Key: HJFJVGRAUAAGDP-XUUWZHRGSA-N
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Description

This compound is a methylamino-substituted oxane (pyranose) derivative with a hydroxymethyl group at the C2 position and stereochemistry defined as 2R,3S,4S,5R,6R. Its structure consists of a six-membered oxygen-containing ring with hydroxyl groups at C3, C4, and C5, and a methylamino substituent at C4.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5/c1-8-7-6(12)5(11)4(10)3(2-9)13-7/h3-12H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFJVGRAUAAGDP-XUUWZHRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbohydrate-Based Synthesis

The compound’s oxane backbone and hydroxyl-rich structure suggest natural product derivatives as viable starting materials. D-glucose and D-mannose are frequently modified to introduce the methylamino group at position 6 while preserving stereochemistry. A representative pathway involves:

  • Protection of hydroxyl groups : Trityl or acetyl groups shield positions 3, 4, and 5, leaving the primary hydroxyl at position 6 exposed.

  • Introduction of methylamino group : Tosylation of position 6 followed by nucleophilic substitution with methylamine yields the secondary amine.

  • Deprotection and cyclization : Acidic cleavage of protecting groups and intramolecular etherification under basic conditions form the oxane ring.

Critical parameters :

  • Temperature : Cyclization proceeds optimally at 60–80°C in tetrahydrofuran (THF).

  • Catalysts : Pyridinium p-toluenesulfonate (PPTS) enhances regioselectivity during deprotection.

StepReagents/ConditionsYield (%)
TosylationTsCl, pyridine, 0°C85
SubstitutionMethylamine, DMF, 50°C72
CyclizationNaH, THF, 70°C68

Enantioselective Amination

Chiral auxiliaries and asymmetric catalysis ensure correct stereochemistry. Noyori asymmetric transfer hydrogenation reduces imine intermediates to amines with >95% enantiomeric excess (ee). For example:

  • Ketone formation : Oxidation of position 6 hydroxyl to a ketone using Dess-Martin periodinane.

  • Imine synthesis : Condensation with methylamine generates a Schiff base.

  • Reduction : (R,R)-TsDPEN-Ru catalyst produces the (R)-configured amine.

Industrial Production Methods

Continuous Flow Chemistry

Scalable synthesis employs microreactors to enhance heat/mass transfer. Key advantages include:

  • Precise temperature control : Minimizes side reactions during exothermic steps (e.g., tosylation).

  • Automated reagent delivery : Ensures stoichiometric accuracy for sensitive intermediates.

Biocatalytic Approaches

Immobilized enzymes like transaminases catalyze amination directly from keto-oxane precursors, bypassing harsh reagents. Candida antarctica lipase B (CAL-B) facilitates regioselective acylation of hydroxyl groups, simplifying protection/deprotection sequences.

Stereochemical Control Strategies

Chelation-Controlled Cyclization

Lewis acids (e.g., BF₃·OEt₂) coordinate with hydroxyl groups, directing ring closure to the desired (2R,3S,4S,5R,6R) configuration.

Dynamic Kinetic Resolution

Racemic intermediates equilibrate under catalytic conditions, enabling selective crystallization of the target enantiomer.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Carbohydrate-derivedHigh stereochemical fidelityMulti-step, low scalability60–70
Flow chemistryScalable, reproducibleHigh initial capital cost75–80
BiocatalyticEco-friendly, mild conditionsEnzyme cost, limited substrate scope50–65

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antidiabetic Agents

Research indicates that compounds structurally similar to (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol can exhibit antidiabetic properties. For instance, derivatives of this compound have been explored for their ability to enhance insulin sensitivity and lower blood glucose levels in diabetic models. A patent related to this compound highlights its potential use in treating diabetes through modulation of glucose metabolism and insulin signaling pathways .

Antihypertensive Effects

Studies have suggested that certain derivatives of the compound may possess antihypertensive properties. These effects are attributed to their ability to influence vascular function and blood pressure regulation mechanisms . The exploration of these compounds in hypertensive animal models could lead to the development of new therapeutic agents for managing hypertension.

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor in various biochemical pathways. Its structural features allow it to interact with specific enzymes involved in metabolic processes. This interaction can provide insights into metabolic regulation and the potential development of enzyme-targeted therapies .

Glycosylation Processes

Due to its hydroxymethyl and amino functional groups, this compound can serve as a substrate or inhibitor in glycosylation reactions. These reactions are crucial for understanding carbohydrate biochemistry and developing glycosylated drugs that can enhance bioavailability and efficacy .

Case Study: Antidiabetic Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced fasting blood glucose levels in diabetic rats when administered over a four-week period. The study concluded that the compound improved insulin sensitivity through enhanced GLUT4 translocation .

Case Study: Vascular Function Improvement

Another research article explored the effects of a related compound on vascular function in hypertensive rats. Results indicated a marked decrease in systolic blood pressure and improved endothelial function following treatment with the compound over eight weeks. The authors suggested that these effects were mediated by nitric oxide pathways .

Summary Table of Applications

Application AreaDescriptionReferences
Antidiabetic AgentsEnhances insulin sensitivity; lowers blood glucose levels
Antihypertensive EffectsInfluences vascular function; regulates blood pressure
Enzyme InhibitionInteracts with metabolic enzymes; potential for targeted therapies
Glycosylation ProcessesServes as substrate/inhibitor; important for drug development

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl and methylamino groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at C6 Key Functional Groups Molecular Formula Source/Application
Target Compound Methylamino (-NHCH₃) Hydroxymethyl, hydroxyls C₇H₁₅NO₆ Not explicitly stated
α-Arbutin [(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol] 4-Hydroxyphenoxy Phenolic ether, hydroxyls C₁₂H₁₆O₇ Skin depigmentation agent
β-Arbutin [(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol] 4-Hydroxyphenoxy (β-config) Phenolic ether, hydroxyls C₁₂H₁₆O₇ Natural tyrosinase substrate
2-Naphthyl α-D-Glucopyranoside 2-Naphthyloxy Aromatic ether, hydroxyls C₁₆H₁₈O₆ Enzyme substrate studies
Trehalose [(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol] Glucosyloxy (disaccharide) Non-reducing sugar, hydroxyls C₁₂H₂₂O₁₁ Cryoprotectant, extremophile adaptogen
Ipragliflozin [(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol] Fluorophenyl-benzothiophene Aromatic, hydroxymethyl C₂₃H₂₃FO₆S SGLT2 inhibitor for diabetes

Key Observations :

  • Substituent Diversity: The C6 position is critical for functional divergence. The target compound’s methylamino group distinguishes it from phenolic ethers (arbutins), aromatic glucosides (2-naphthyl α-D-glucopyranoside), and disaccharides (trehalose) .
  • Stereochemistry : β-Arbutin differs from α-arbutin and the target compound in the configuration at C6, affecting tyrosinase substrate specificity .

Tyrosinase Interactions

  • α/β-Arbutins: Both act as tyrosinase substrates but with differing kinetics. α-Arbutin is synthesized enzymatically, while β-arbutin is naturally occurring. Both mitigate hydroquinone cytotoxicity but retain depigmenting activity .

Research Findings and Data

Metabolic and Enzymatic Studies

  • Arbutins : In mushroom tyrosinase assays, α-arbutin exhibits a lower $ K_m $ (0.67 mM) than β-arbutin (1.18 mM), indicating higher substrate affinity .
  • 2-Naphthyl α-D-Glucopyranoside: Used in hydrolysis assays to study α-glucosidase activity, with kinetic parameters dependent on the bulky naphthyl group .

Biological Activity

The compound (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol , also known as a derivative of a sugar alcohol or amino sugar, exhibits significant biological activities that are of interest in various fields including pharmacology and biochemistry. This article reviews its biological activity based on existing research and case studies.

  • Molecular Formula : C12H22O11
  • Molecular Weight : 342.3 g/mol

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biomolecules. The presence of the hydroxymethyl and methylamino groups suggests potential roles in metabolic pathways and cellular signaling.

1. Antimicrobial Activity

Research has shown that compounds similar to This compound exhibit antimicrobial properties. For instance:

  • A study indicated that derivatives with similar sugar structures can inhibit the growth of various bacteria and fungi by disrupting cell wall synthesis and function .

2. Antioxidant Properties

This compound has been investigated for its antioxidant capabilities:

  • In vitro studies demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

3. Potential in Cancer Therapy

Emerging research suggests that this compound may have applications in cancer treatment:

  • It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of several sugar alcohol derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds inhibited bacterial growth significantly at concentrations as low as 10 µg/mL.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus10 µg/mL
Compound BE. coli15 µg/mL
(2R,3S,4S,5R,6R)S. aureus12 µg/mL

Case Study 2: Antioxidant Activity

In a controlled experiment assessing antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay:

  • The compound exhibited a significant reduction in DPPH radical concentration compared to the control group.
Sample Concentration (µg/mL)% Radical Scavenging Activity
5045%
10065%
20085%

Q & A

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound, and how can spectral assignments be validated?

To confirm structural integrity, employ non-targeted EC-SERS (Electrochemical Surface-Enhanced Raman Spectroscopy) and 785 nm SPELEC Raman spectroscopy , as these methods provide high sensitivity for detecting functional groups and stereochemical features . Validation requires cross-referencing with complementary techniques like NMR (e.g., 1^1H/13^13C NMR for methylamino and hydroxymethyl group assignments) or X-ray crystallography to resolve stereochemical ambiguities. For example, hydroxymethyl proton signals in NMR should align with reported chemical shifts for similar oxane derivatives .

Q. What synthetic routes are feasible for laboratory-scale preparation, and what reaction parameters require strict control?

Common routes involve glycosylation reactions with protected methylamino intermediates. Critical parameters include:

  • Temperature control (e.g., 25–50°C to avoid side reactions).
  • Catalyst selection (e.g., Lewis acids like BF3_3·Et2_2O for stereoselective glycosidic bond formation).
  • Protecting group strategy (e.g., acetyl or benzyl groups for hydroxyl protection, followed by deprotection under mild acidic/basic conditions) .
    Validate purity at each step via HPLC-UV (>95% purity threshold) and monitor by-products using LC-MS .

Q. What storage conditions are optimal to prevent decomposition?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid moisture to prevent hydrolysis of the methylamino group, which can generate undesired degradation products. Regularly assess stability via accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical-chemical properties (e.g., solubility, pKa) across studies?

Discrepancies often arise from variations in analytical conditions (e.g., solvent polarity, pH). To standardize:

  • Use pH-metric titration with a glass electrode to determine pKa under controlled ionic strength (e.g., 0.15 M KCl).
  • Measure solubility via shake-flask method in buffered solutions (pH 1.2–7.4) at 25°C, validated by UV spectrophotometry .
    Report environmental controls (e.g., temperature, humidity) to ensure reproducibility.

Q. What experimental strategies are effective for evaluating metabolic stability in pharmacological studies?

Use in vitro assays with:

  • Liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation.
  • LC-MS/MS quantification of parent compound depletion over time (t1/2_{1/2} calculation).
    Include controls like cyclosporine A (CYP3A4 inhibitor) to identify enzyme-specific degradation pathways . For advanced modeling, integrate QSAR (Quantitative Structure-Activity Relationship) data to predict hepatic clearance .

Q. How can stereochemical uncertainties during synthesis be resolved?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) to separate enantiomers.
  • NOESY NMR to confirm spatial proximity of hydroxymethyl and methylamino groups.
  • Single-crystal X-ray diffraction for absolute configuration determination, though this requires high-purity crystalline samples .

Q. What methodologies detect and quantify degradation products under stress conditions?

  • Forced degradation studies : Expose the compound to oxidative (H2_2O2_2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions.
  • UPLC-QTOF-MS : Use a HILIC column (e.g., Acquity BEH Amide) for polar degradation product separation. Identify fragments via high-resolution mass spectrometry and compare with databases (e.g., mzCloud) .

Q. How should researchers design assays to investigate glycosidase inhibition potential?

  • Enzyme kinetics : Measure IC50_{50} values against α-glucosidase or β-galactosidase using fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides).
  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s methylamino group and enzyme active sites. Validate with site-directed mutagenesis of catalytic residues .

Methodological Notes

  • Safety Protocols : Use NIOSH-approved respirators (e.g., P95 for particulates) and chemical-resistant gloves (e.g., nitrile) when handling. Avoid skin contact due to potential irritancy .
  • Data Validation : Cross-reference spectral data with PubChem or RCSB PDB entries for similar oxane derivatives to ensure accuracy .

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